1-{[(3,4-difluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Its core structure includes a 1,6-dihydropyridazine ring substituted at position 1 with a carbamoylmethyl group linked to a 3,4-difluorophenyl moiety and at position 3 with an N-(4-methoxyphenyl)carboxamide (Figure 1). This compound shares structural motifs with proteasome inhibitors and other bioactive molecules, as evidenced by synthetic methodologies and structural analogs described in recent literature .
Properties
IUPAC Name |
1-[2-(3,4-difluoroanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O4/c1-30-14-5-2-12(3-6-14)24-20(29)17-8-9-19(28)26(25-17)11-18(27)23-13-4-7-15(21)16(22)10-13/h2-10H,11H2,1H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZJMEDJIIPYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in substituent groups on the pyridazinone core and aromatic rings, which influence physicochemical properties and target interactions. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations:
- Substituent Effects : The target compound’s 3,4-difluorophenyl group balances lipophilicity and metabolic stability compared to bulkier substituents like benzyl (Compound 6) or trifluoromethoxy () .
- Carbamoyl Linker : The carbamoylmethyl group in the target compound enables hydrogen bonding with biological targets, a feature absent in the methyl-substituted analog () .
Bioactivity and Pharmacological Potential
While explicit bioactivity data for the target compound is unavailable, structural analogs provide insights:
- Proteasome Inhibition: Pyridazinone derivatives (e.g., Compound 11, ) exhibit IC₅₀ values in the nanomolar range against Trypanosoma cruzi proteasome, suggesting the target compound may share similar mechanisms .
- Solubility vs. Potency : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to chlorophenyl analogs (), albeit at the cost of reduced membrane permeability .
- Metabolic Stability: Fluorination at the 3,4-position may reduce oxidative metabolism compared to non-fluorinated derivatives, enhancing half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
